Cyclooctatetraene;iron

Vue d'ensemble

Description

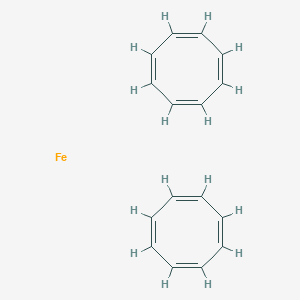

Cyclooctatetraene;iron, also known as this compound, is a useful research compound. Its molecular formula is C16H16Fe and its molecular weight is 264.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Cyclooctatetraene (COT), a polyunsaturated hydrocarbon with the formula , is notable for its unique structural and electronic properties. When coordinated with iron, it forms various organometallic complexes, including bis(cyclooctatetraene)iron and cyclooctatetraeneiron tricarbonyl. These complexes exhibit interesting biological activities and potential applications in catalysis and materials science. This article explores the biological activity of cyclooctatetraene;iron, highlighting key research findings, case studies, and data tables.

Structural Characteristics

Cyclooctatetraene is characterized by its non-aromatic nature and adopts a tub conformation in its stable form. The compound can form various coordination modes with metals, including η^4 and η^6 configurations when complexed with iron .

Table 1: Coordination Modes of Cyclooctatetraene with Iron

| Complex Type | Coordination Mode | Notable Properties |

|---|---|---|

| Bis(cyclooctatetraene)iron | η^6 / η^4 | Exhibits fluxionality in NMR spectra |

| Cyclooctatetraeneiron tricarbonyl | η^4 | Used in catalytic applications |

Anticancer Properties

Recent studies have indicated that iron complexes of cyclooctatetraene may possess anticancer properties. The compound's ability to undergo redox reactions allows it to interact with biological systems effectively. For instance, a study demonstrated that cyclooctatetraeneiron tricarbonyl could induce apoptosis in cancer cell lines through oxidative stress mechanisms .

Catalytic Activity

This compound complexes have shown promise as catalysts in various organic transformations. For example, they can facilitate light-driven hydrogen generation and the growth of carbon nanotubes, which are relevant for energy applications . The mechanism involves the formation of reactive intermediates that can participate in electron transfer processes.

Case Study: N-Heterocyclic Carbenes (NHCs)

A significant advancement in the understanding of COT-iron complexes is the use of N-heterocyclic carbenes as catalysts. Research has shown that these carbenes can mediate unusual organometallic transformations involving bis(cyclooctatetraene)iron, leading to the formation of mixed-valent species . This study highlights the potential for developing new catalytic systems based on COT-iron complexes.

Table 2: Summary of Biological Activities

Electron Transfer Mechanisms

Research indicates that this compound complexes can participate in electron transfer processes that are crucial for their biological activity. The formation of low-spin iron(I) complexes has been associated with antiferromagnetic coupling effects, which may influence their reactivity and stability in biological systems .

Hapticity Variations

The hapticity of cyclooctatetraene when coordinated to iron significantly affects its chemical behavior. Variations in hapticity (e.g., η^4 vs. η^6) lead to distinct electronic properties that can modulate the biological activity of these complexes .

Propriétés

IUPAC Name |

cyclooctatetraene;iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H8.Fe/c2*1-2-4-6-8-7-5-3-1;/h2*1-8H;/b2*2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSLSXKBFNCQNV-MZLYQNCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=CC=C1.C1=CC=CC=CC=C1.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1=C\C=C/C=C\C=C1.C\1=C\C=C/C=C\C=C1.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Fe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901045915 | |

| Record name | Bis(cyclooctatetraene)iron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12184-52-0 | |

| Record name | Bis(cyclooctatetraene)iron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Cyclooctatetraene;iron tricarbonyl?

A1: The molecular formula of this compound tricarbonyl is C11H8FeO3, and its molecular weight is 244.05 g/mol. []

Q2: What spectroscopic techniques are used to characterize this compound complexes?

A2: Several spectroscopic techniques are employed to characterize this compound complexes, including:

- Infrared (IR) spectroscopy: Provides information about the carbonyl ligands and the coordination mode of cyclooctatetraene. [, , , ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H and 13C NMR are used to analyze the structure and dynamics of the complexes, especially the fluxional behavior of cyclooctatetraene. [, , ]

- Extended X-ray Absorption Fine Structure (EXAFS): Helps determine the local structure around the iron center within zeolite frameworks. []

- Raman Spectroscopy: Used to assess the quality and purity of multi-walled carbon nanotubes (MWCNTs) synthesized using this compound tricarbonyl as a catalyst. []

- Mössbauer Spectroscopy: Offers insights into the electronic structure and bonding within organoiron compounds, including those derived from this compound. []

Q3: How does this compound tricarbonyl react with electrophiles?

A3: this compound tricarbonyl readily reacts with electrophiles, leading to the formation of (dienyl)iron cations. These cations can be further reacted with nucleophiles, offering a versatile pathway for the synthesis of diverse polyenes. []

Q4: Can you explain the concept of "branching" and "folding" pathways in diversity-oriented synthesis using this compound tricarbonyl as an example?

A4:

- Folding pathways: Polyenes derived from this compound tricarbonyl can undergo ring-rearrangement metathesis, effectively "folding" the linear structure into various carbocycles and heterocycles. []

Q5: How is this compound tricarbonyl utilized in the synthesis of aminocyclitols? What is their biological significance?

A5: Manipulation of polyenes derived from this compound tricarbonyl through cycloaddition, oxidation, and reduction reactions enables the synthesis of stereochemically diverse polyhydroxy aminocycloalkanes, also known as "aminocyclitols." These compounds exhibit inhibitory activity against β-glucosidase enzymes. []

Q6: Can you describe the role of this compound complexes in the formation of iron clusters?

A6: Stable N-heterocyclic carbenes (NHCs) can catalyze the coupling of monomeric iron olefin complexes, such as bis(cyclooctatetraene)iron [Fe(COT)2]. This reaction forms clusters containing three or four bonded iron centers. []

Q7: How does the reaction of bis(cyclooctatetraene)iron [Fe(COT)2] with NHCs differ based on the NHC initiator used?

A7: Depending on the NHC initiator, the reaction with Fe(COT)2 can be either stoichiometric or catalytic:

- Stoichiometric reaction: Leads to the formation of a mixed-valent iron species with distinct Fe(0) and Fe(I) centers. []

- Catalytic reaction: Results in the fusion of three iron atoms to form the tri-iron cluster Fe3(COT)3, analogous to the classic Fe3(CO)12 cluster. []

Q8: What is the significance of Fe3(COT)3 in organometallic chemistry?

A8: Fe3(COT)3, produced through the NHC-catalyzed reaction of Fe(COT)2, represents a unique example of a hydrocarbon analog to the well-known iron carbonyl cluster, Fe3(CO)12. This highlights the potential of NHCs as catalysts in organometallic transformations. []

Q9: How does the concentration of this compound tricarbonyl affect the growth of multi-walled carbon nanotubes (MWCNTs) in injection Chemical Vapor Deposition (CVD)?

A9: The concentration of this compound tricarbonyl significantly influences both the orientation and iron content of the deposited MWCNTs in injection CVD. Lower concentrations result in preferred orientation and reduced iron impurities in the final product. []

Q10: What are the advantages of using this compound tricarbonyl as a catalyst for MWCNT synthesis?

A10: * Low iron content: As-deposited MWCNTs can contain as little as 2.8% iron by weight, simplifying purification steps. []* Preferred orientation: Allows for controlled growth and alignment of MWCNTs, which is crucial for specific applications. []* Scalability: The injection CVD method using this compound tricarbonyl is scalable for large-scale production. []

Q11: What insights have density functional theory (DFT) calculations provided about the relative stabilities of C8H8Fe2(CO)6 isomers?

A11: DFT calculations on the C8H8Fe2(CO)6 system reveal that the trans-(η4,η4-C8H8)Fe2(CO)6 isomer is the most stable. Interestingly, the calculations suggest that the cis-(η4,η4-C8H8)Fe2(CO)6 structure proposed for one of the metastable isomers is a high-energy structure, and its vibrational modes lead to the more stable cis-(η3,η3-C8H8)Fe2(CO)6 isomer. []

Q12: How does DFT explain the fluxionality observed in the NMR spectrum of C8H8Fe2(CO)5?

A12: DFT calculations identified two low-energy structures for C8H8Fe2(CO)5, both featuring a singly bridged cis-C8H8Fe2(CO)4(μ-CO) arrangement. These structures differ only by a rotation of the C8H8 ring around the Fe2 unit. The small energy difference between them explains the fluxional behavior observed in low-temperature NMR experiments. []

Q13: What do DFT calculations predict about the electronic structure of unsaturated C8H8Fe2(CO)n (n = 4, 3) complexes?

A13: DFT calculations on these unsaturated complexes, obtained by decarbonylation of C8H8Fe2(CO)5, indicate that the lowest energy structures with formal FeFe double bonds favor a triplet spin state over a singlet state. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.